

An In-depth Technical Guide to 3-Methylhexanedioyl Dichloride

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Compound of Interest

Compound Name: 3-Methyladipoyl chloride

CAS No.: 44987-62-4

Cat. No.: B1594873

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylhexanedioyl dichloride, also known as **3-methyladipoyl chloride**, is a bifunctional acyl chloride that serves as a valuable building block in organic synthesis. Its structure, featuring two reactive acyl chloride groups and a methyl substituent on the carbon backbone, allows for the creation of polymers and complex molecules with tailored properties. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, potential applications in drug development and materials science, and essential safety protocols.

Chemical Structure and Nomenclature

The fundamental characteristics of 3-methylhexanedioyl dichloride are summarized below.

| Identifier | Value |
|--------------------|---|
| IUPAC Name | 3-Methylhexanedioyl dichloride |
| Synonym | 3-Methyladipoyl chloride |
| CAS Number | 44987-62-4 |
| Molecular Formula | C ₇ H ₁₀ Cl ₂ O ₂ |
| Molecular Weight | 197.06 g/mol |
| Chemical Structure | ClOC-CH ₂ -CH ₂ -CH(CH ₃)-CH ₂ -COCl |

The presence of a chiral center at the C3 position means that 3-methylhexanedioyl dichloride can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry of the material can significantly influence the properties of resulting polymers and should be a consideration in its application.

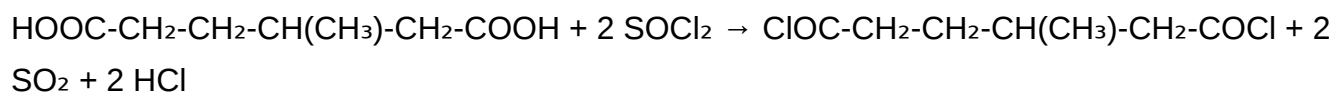
Physicochemical Properties

| Property | Value |
|------------------|-------------------------|
| Boiling Point | 117-119 °C at 10 mmHg |
| Density | 1.217 g/mL at 25 °C |
| Refractive Index | n _{20/D} 1.472 |

Synthesis of 3-Methylhexanedioyl Dichloride

The most common and efficient method for the preparation of 3-methylhexanedioyl dichloride is the chlorination of its parent dicarboxylic acid, 3-methyladipic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.^{[1][2]}

The overall reaction is as follows:



Experimental Protocol: Synthesis from 3-Methyladipic Acid

Materials:

- 3-Methyladipic acid
- Thionyl chloride (SOCl₂)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Round-bottom flask
- Reflux condenser with a gas outlet to a scrubbing system (e.g., a sodium hydroxide solution)
- Heating mantle
- Distillation apparatus for vacuum distillation

Procedure:

- In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.
- Charge the flask with 3-methyladipic acid.
- Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction can be exothermic.
- Once the initial reaction subsides, gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution.
- After the reaction is complete (typically after 2-4 hours of reflux), allow the mixture to cool to room temperature.

- Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.
- The crude 3-methylhexanedioyl dichloride can be purified by fractional distillation under high vacuum to yield the final product.

Causality Behind Experimental Choices:

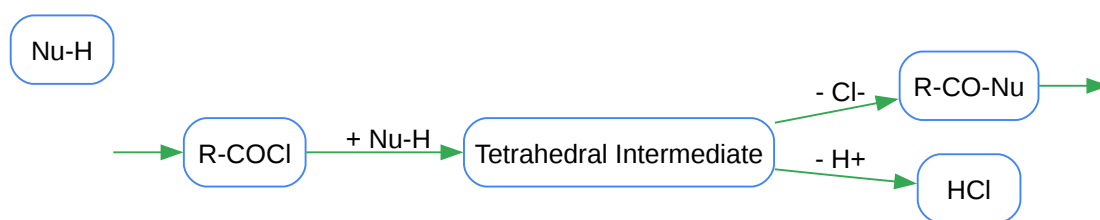
- **Anhydrous Conditions:** Acyl chlorides are highly reactive towards water. All glassware must be thoroughly dried, and anhydrous reagents should be used to prevent hydrolysis of the product back to the dicarboxylic acid.^[1]
- **Excess Thionyl Chloride:** Using an excess of thionyl chloride ensures the complete conversion of both carboxylic acid groups to acyl chlorides.
- **Fume Hood and Gas Trap:** The reaction liberates toxic and corrosive SO₂ and HCl gases, necessitating the use of a well-ventilated fume hood and a scrubbing system.^[1]
- **Vacuum Distillation:** 3-Methylhexanedioyl dichloride has a high boiling point at atmospheric pressure. Vacuum distillation allows for purification at a lower temperature, preventing thermal decomposition.

Reactivity and Mechanistic Insights

As a bifunctional acyl chloride, the reactivity of 3-methylhexanedioyl dichloride is dominated by nucleophilic acyl substitution at the two carbonyl carbons. The high reactivity is attributed to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon.

^[3]

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to reform the carbonyl double bond and expel the chloride ion.^[4]



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Caption: General mechanism of nucleophilic acyl substitution.

Common nucleophiles that react readily with 3-methylhexanedioyl dichloride include:

- Water: Hydrolysis to form 3-methyladipic acid.
- Alcohols: Esterification to form the corresponding diesters.
- Amines: Amidation to form diamides. This reaction is fundamental to the synthesis of polyamides.[5]
- Carboxylates: Reaction to form anhydrides.

The presence of the methyl group on the C3 carbon may introduce some steric hindrance, potentially modulating the reactivity of the two acyl chloride groups, although this effect is generally minimal for reactions with small nucleophiles.

Applications in Drug Development and Materials Science

While specific examples of 3-methylhexanedioyl dichloride in marketed pharmaceuticals are not readily found, its utility lies in its role as a monomer for the synthesis of advanced polymers with potential applications in the pharmaceutical and biomedical fields.

Polyamide Synthesis

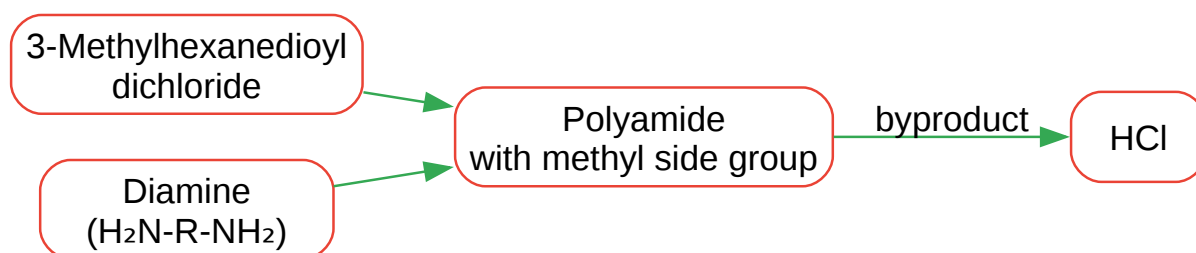
The reaction of 3-methylhexanedioyl dichloride with a diamine leads to the formation of a polyamide. The methyl group along the polymer backbone disrupts the crystalline packing that

would be observed in an unsubstituted polyamide like Nylon 6,6.[6][7] This can lead to polymers with:

- Increased solubility in organic solvents.
- Lower melting points and glass transition temperatures.
- Modified mechanical properties, such as increased flexibility.

These modified polyamides could be explored as:

- Drug Delivery Systems: The altered solubility and physical properties could be harnessed to create matrices for controlled drug release.
- Biomaterials: The introduction of a methyl group can alter the hydrophobicity and degradation profile of the polymer, which is relevant for tissue engineering scaffolds and biodegradable implants.



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Caption: Synthesis of a polyamide from 3-methylhexanedioyl dichloride.

Spectroscopic Characterization (Predicted)

As experimental spectra for 3-methylhexanedioyl dichloride are not widely available, the following are predictions based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

- -CH(CH₃)-: A multiplet.

- $-\text{CH}_2\text{-COCl}$: Triplets, deshielded due to the adjacent carbonyl group.
- $-\text{CH}_2\text{-CH}_2-$: A multiplet.
- $-\text{CH}_3$: A doublet, coupled to the methine proton.

^{13}C NMR Spectroscopy

- $-\text{COCl}$: Resonances in the highly deshielded region, typical for acyl chloride carbonyls.
- $-\text{CH}(\text{CH}_3)-$: A resonance for the methine carbon.
- $-\text{CH}_2\text{-COCl}$: Resonances for the methylene carbons adjacent to the carbonyls.
- $-\text{CH}_2\text{-CH}_2-$: A resonance for the central methylene carbon.
- $-\text{CH}_3$: A resonance in the shielded (aliphatic) region.

Infrared (IR) Spectroscopy

- C=O Stretch: A very strong and sharp absorption band in the region of $1780\text{-}1820\text{ cm}^{-1}$. This is the characteristic peak for an acyl chloride.[\[8\]](#)
- C-H Stretch (aliphatic): Absorption bands in the region of $2850\text{-}3000\text{ cm}^{-1}$.
- C-Cl Stretch: Absorption in the fingerprint region.

Safety and Handling

3-Methylhexanedioyl dichloride, like other acyl chlorides, is a hazardous chemical that must be handled with appropriate precautions.[\[9\]](#)

- Corrosivity: It is corrosive to the skin, eyes, and respiratory tract. It causes severe burns upon contact.[\[9\]](#)
- Reactivity with Water: It reacts violently with water, releasing corrosive hydrogen chloride gas. It is crucial to store and handle it under anhydrous conditions.[\[9\]](#)

- Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and oxidizing agents.
- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible substances.[10]
- Spill and Disposal: Spills should be neutralized with a suitable absorbent material (e.g., sodium bicarbonate or a commercial spill kit for acid chlorides). Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Methylhexanedioyl dichloride is a versatile chemical intermediate with significant potential in polymer chemistry and materials science. Its bifunctional nature, combined with the presence of a methyl substituent, allows for the synthesis of polymers with unique properties that are of interest for various applications, including those in the pharmaceutical and biomedical fields. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

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